molecular formula C13H18N2O B6246741 3-phenyl-3-(propan-2-yl)azetidine-1-carboxamide CAS No. 93428-63-8

3-phenyl-3-(propan-2-yl)azetidine-1-carboxamide

Cat. No.: B6246741
CAS No.: 93428-63-8
M. Wt: 218.3
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Description

3-phenyl-3-(propan-2-yl)azetidine-1-carboxamide is a compound belonging to the azetidine class of chemicals Azetidines are four-membered nitrogen-containing heterocycles known for their strained ring structure, which imparts unique chemical reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-3-(propan-2-yl)azetidine-1-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a halogenated precursor, followed by cyclization to form the azetidine ring. The reaction conditions often require the use of a base to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be tailored to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-phenyl-3-(propan-2-yl)azetidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygenated derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

    Substitution: The azetidine ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

3-phenyl-3-(propan-2-yl)azetidine-1-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and polymers.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the production of specialty chemicals and advanced materials with specific properties, such as high strength or thermal stability.

Mechanism of Action

The mechanism of action of 3-phenyl-3-(propan-2-yl)azetidine-1-carboxamide involves its interaction with specific molecular targets. The strained ring structure of the azetidine allows it to bind to enzymes or receptors with high affinity, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system .

Comparison with Similar Compounds

Similar Compounds

    Aziridines: Three-membered nitrogen-containing rings with similar reactivity but different ring strain and stability.

    Pyrrolidines: Five-membered nitrogen-containing rings that are less strained and more stable than azetidines.

    Piperidines: Six-membered nitrogen-containing rings with even greater stability and different reactivity profiles.

Uniqueness

3-phenyl-3-(propan-2-yl)azetidine-1-carboxamide is unique due to its four-membered ring structure, which imparts distinct chemical and physical properties

Properties

CAS No.

93428-63-8

Molecular Formula

C13H18N2O

Molecular Weight

218.3

Purity

95

Origin of Product

United States

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